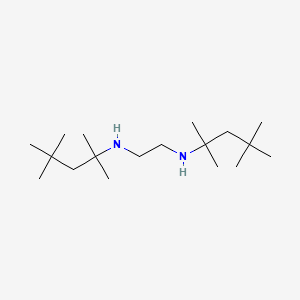
N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is a chemical compound known for its unique structure and properties. It is an ethylenediamine derivative with two 2,4,4-trimethyl-2-pentyl groups attached to the nitrogen atoms. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2,4,4-trimethyl-2-pentyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base to facilitate the reaction.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
Scientific Research Applications
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.
Mechanism of Action
The mechanism by which N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ethylenediamine backbone act as donor sites, coordinating with metal ions to form chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,2-diaminopropane
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,3-diaminopropane
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,4-diaminobutane
Uniqueness
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is unique due to its specific structure, which provides steric hindrance and enhances its stability. This makes it particularly useful in applications where stability and reactivity are crucial, such as in the formation of metal complexes and in industrial polymer production.
Properties
CAS No. |
4013-99-4 |
|---|---|
Molecular Formula |
C18H40N2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N,N'-bis(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H40N2/c1-15(2,3)13-17(7,8)19-11-12-20-18(9,10)14-16(4,5)6/h19-20H,11-14H2,1-10H3 |
InChI Key |
DCRAECRBHQMGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCCNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















